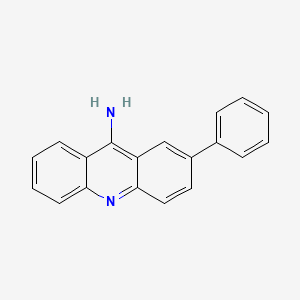

Acridine, 9-amino-2-phenyl-

Description

Historical Context of Acridine (B1665455) Derivatives in Chemical Research

The history of acridine, a nitrogen-containing heterocyclic compound, dates back to 1870 when Carl Gräbe and Heinrich Caro first isolated it from the anthracene (B1667546) fraction of coal tar. rsc.org Initially, acridine derivatives found industrial use as dyes and pigments due to their unique physical and chemical properties. rsc.orgrsc.org However, their significance in chemical and medical research soon became apparent.

A pivotal moment in the history of acridines occurred in 1912 with the development of the anticancer agent Ledakrin. researchgate.net Around the same time, the antimicrobial properties of aminoacridines were recognized, leading to their use as antiseptics during World War I. rsc.org The research of Ehrlich and Benda in 1917 further solidified the understanding of acridine's antimicrobial capabilities. ptfarm.pl During World War II, the 9-aminoacridine (B1665356) derivative Mepacrine (also known as quinacrine) was widely used as an antimalarial drug to address the shortage of quinine. rsc.orgptfarm.pl These early discoveries established the acridine scaffold as a "privileged pharmacophore" in medicinal chemistry, sparking extensive research into its derivatives for a wide range of therapeutic applications. nih.gov

| Compound | Year of Discovery/Development | Historical Significance |

| Acridine | 1870 | First isolated from coal tar. rsc.org |

| Acriflavine | 1912 | Developed as an early antiseptic. researchgate.net |

| Ledakrin | 1912 | An early acridine-based anticancer agent. researchgate.net |

| Mepacrine (Quinacrine) | WWII Era | Widely used as an antimalarial drug. rsc.orgptfarm.pl |

Structural Significance of the Acridine Core in Molecular Design

The biological activity of acridine derivatives is intrinsically linked to their distinct molecular structure. Acridine consists of a planar, tricyclic aromatic ring system, structurally related to anthracene but with one of the central carbon-hydrogen groups replaced by a nitrogen atom. wikipedia.org This planarity is a critical feature, as it allows the acridine molecule to insert itself between the base pairs of double-stranded DNA, a process known as intercalation. researchgate.netnih.govmdpi.com

This intercalation unwinds and lengthens the DNA helix, disrupting its structure and stability. nih.gov By interfering with DNA, acridine derivatives can inhibit essential cellular processes like DNA replication and transcription, which is the primary mechanism behind their anticancer and antimicrobial effects. researchgate.netontosight.ai The ability to intercalate is a key consideration in the design of new therapeutic agents based on the acridine scaffold. nih.gov

Furthermore, the acridine nucleus contains several features that make it a versatile scaffold for chemical modification:

Aromatic Rings and π-Systems: These contribute to the stability of the molecule and facilitate the crucial π-π stacking interactions required for DNA intercalation. nih.gov

Heterocyclic Nitrogen Atom: The nitrogen atom at position 10 is a key nucleophilic site, influencing the molecule's basicity and reactivity. rsc.orgwikipedia.org

Reactive Positions: The C-9 position is particularly reactive and serves as a common site for substitution, allowing for the attachment of various side chains to modulate the compound's biological activity, solubility, and target specificity. rsc.org

Researchers can fine-tune the pharmacological properties of acridine derivatives by introducing different substituents at various positions on the core structure, leading to a wide array of compounds with tailored activities. nih.govontosight.ai

Specific Focus on 9-Amino-2-Phenyl-Acridine within the Acridine Family

Within the large family of acridine derivatives, 9-amino-2-phenyl-acridine is a compound of specific interest. As its name implies, its structure consists of the core acridine ring system with an amino group (-NH₂) attached at the 9-position and a phenyl group (-C₆H₅) at the 2-position. ontosight.ai The presence of the 9-amino group is a common feature in many biologically active acridines, known to enhance DNA binding and contribute to their therapeutic effects. google.com The addition of a phenyl group at the 2-position introduces further structural complexity and potential for specific molecular interactions.

Table 1: Chemical Properties of Acridine, 9-amino-2-phenyl-

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₄N₂ |

| IUPAC Name | 2-Phenylacridin-9-amine |

| CAS Number | 5949-66-6 |

| Other Identifiers | CHEMBL549012, TCMDC132030 ontosight.ai |

Overview of Key Research Areas for Acridine, 9-Amino-2-Phenyl-

The specific structural features of 9-amino-2-phenyl-acridine suggest several key areas for research, largely based on the well-established activities of the broader acridine class. The planar acridine core with its 9-amino substituent points toward a primary mechanism of DNA intercalation, making it a candidate for investigation in fields where this action is therapeutically relevant. ontosight.ai

Key research areas include:

Anticancer Properties: Acridine derivatives are extensively studied for their potential as anticancer agents because of their ability to intercalate into DNA and disrupt topoisomerase enzymes, which are vital for the replication of rapidly dividing cancer cells. researchgate.netontosight.ai The N-phenylacridin-9-amine scaffold, which is structurally related, has been identified as a major mutagenic scaffold, indicating potent DNA interaction. plos.org

Antimalarial Activity: Following the historical success of quinacrine (B1676205), the acridine core is a known pharmacophore for antimalarial drugs that interfere with parasite DNA. researchgate.netontosight.ai Derivatives of 9-aminoacridine are explored for their potential to combat drug-resistant strains of malaria. ptfarm.pl

Immunomodulatory Effects: Recent research has identified that certain 9-amino-acridines can selectively inhibit the function of regulatory T cells (Tregs) by downregulating the FoxP3 protein. nih.gov This presents a novel immunotherapeutic approach to cancer by boosting anti-tumor immune responses. nih.gov

Antimicrobial Research: The foundational biological activity of acridines is their antimicrobial effect. ptfarm.pl As such, derivatives like 9-amino-2-phenyl-acridine are potential candidates for development as antibacterial, antifungal, or antiviral agents. ontosight.ai

Structure

2D Structure

3D Structure

Properties

CAS No. |

5949-66-6 |

|---|---|

Molecular Formula |

C19H14N2 |

Molecular Weight |

270.3 g/mol |

IUPAC Name |

2-phenylacridin-9-amine |

InChI |

InChI=1S/C19H14N2/c20-19-15-8-4-5-9-17(15)21-18-11-10-14(12-16(18)19)13-6-2-1-3-7-13/h1-12H,(H2,20,21) |

InChI Key |

YHGAGMNSWODGFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4N=C3C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for Acridine, 9 Amino 2 Phenyl and Its Analogues

Classical Approaches to Acridine (B1665455) Core Synthesis

The foundational methods for constructing the acridine ring system were developed over a century ago and remain fundamental in organic synthesis. These approaches typically involve the formation of a central pyridine (B92270) ring fused between two benzene rings.

The Ullmann synthesis is a versatile method for preparing acridine derivatives. In its classical application for this purpose, the process begins with the condensation of a primary amine with an aromatic carboxylic acid, such as the reaction between aniline (B41778) and 2-chlorobenzoic acid to form N-phenylanthranilic acid. scribd.com This intermediate is then subjected to cyclization using a strong acid or acylating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) to form an acridone. nih.govjocpr.comresearchgate.net The resulting acridone can be subsequently reduced and dehydrated to yield the acridine core. scribd.comnih.gov This classical pathway is a cornerstone for accessing the acridone intermediate, which is pivotal for further derivatization. juniperpublishers.com

Modern variations of the Ullmann reaction, often called Ullmann-type or Ullmann-Goldberg reactions, have been developed to improve efficiency and reaction conditions. arabjchem.orgnih.gov These modifications often involve the use of copper catalysts, sometimes in combination with specific ligands, to facilitate the initial C-N bond formation under milder conditions than the high temperatures originally required. nih.govmdpi.com

The Bernthsen acridine synthesis, first reported in 1878, is a direct method that involves the condensation of a diarylamine with a carboxylic acid (or its anhydride) in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂). nih.govwikipedia.org The reaction is heated to high temperatures, often between 200–270 °C, to drive the cyclization and dehydration, directly yielding a 9-substituted acridine. wikipedia.orgyoutube.com For instance, reacting diphenylamine with a suitable carboxylic acid under these conditions produces a 9-substituted acridine. nih.govptfarm.pl

While effective, the traditional Bernthsen synthesis can suffer from poor yields and harsh conditions. youtube.com The use of polyphosphoric acid has been explored as an alternative to zinc chloride, allowing for lower reaction temperatures, though sometimes with reduced yields. wikipedia.org A variation on this theme involves the use of a C-acylated diphenylamine, which can be heated with iodine and hydriodic acid (I₂/HI) to produce 9-phenyl acridines. nih.gov

Table 1: Comparison of Classical Acridine Core Syntheses

| Synthesis Method | Reactants | Catalyst/Reagent | Conditions | Product Type |

|---|---|---|---|---|

| Ullmann Synthesis | Primary Amine + Aromatic Carboxylic Acid | Strong Acid (H₂SO₄, PPA) | High Temperature | Acridone (intermediate) |

| Bernthsen Synthesis | Diarylamine + Carboxylic Acid | Zinc Chloride (ZnCl₂) | 200-270 °C | 9-Substituted Acridine |

| Friedlander Synthesis | Salt of Anthranilic Acid + 2-Cyclohexenone | None (Thermal) | 120 °C | 9-Methyl Acridine |

Friedlander Synthesis (Contextual Application)

The Friedlander synthesis is a well-established method for creating quinoline rings by reacting a 2-aminobenzaldehyde or ketone with a compound containing a reactive methylene group. wikipedia.org Its application to acridine synthesis is less direct but contextually relevant. A known variation allows for the synthesis of 9-methyl acridine by treating the salt of anthranilic acid with 2-cyclohexenone at 120 °C. nih.govpharmaguideline.com This specific application demonstrates the adaptability of quinoline synthesis methodologies to build the related acridine framework, albeit for a limited subset of derivatives.

Specific Synthetic Routes to 9-Amino-2-Phenyl-Acridine and Derivatives

Synthesizing the target molecule, 9-amino-2-phenyl-acridine, requires a more tailored sequence of reactions that builds upon the classical methods by introducing specific substituents at the C2 and C9 positions.

A common and effective pathway to 9-aminoacridine (B1665356) derivatives starts with N-phenylanthranilic acid or the corresponding acridone. orgsyn.org The synthesis of the intermediate 9-chloroacridine is a key step in this process. N-phenylanthranilic acid or acridone is treated with phosphorus oxychloride (POCl₃) to yield 9-chloroacridine. arabjchem.orgorgsyn.orge-journals.in This reaction can be vigorous and typically requires heating to proceed to completion. orgsyn.org

Once 9-chloroacridine is formed, the chlorine atom at the 9-position is highly susceptible to nucleophilic substitution. The introduction of the amino group is achieved by reacting 9-chloroacridine with an amine source. google.com For example, reaction with ammonium (B1175870) carbonate or ammonia in a suitable solvent like phenol affords 9-aminoacridine. e-journals.in This general two-step sequence—chlorination followed by amination—is a reliable method for producing various 9-aminoacridine analogues. orgsyn.orge-journals.in To obtain the 2-phenyl derivative, a substituted N-phenylanthranilic acid, such as N-(biphenyl-4-yl)anthranilic acid, would be required as the starting material.

Table 2: Synthesis of 9-Aminoacridine from N-Phenylanthranilic Acid

| Step | Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1: Chlorination | N-Phenylanthranilic Acid | Phosphorus Oxychloride (POCl₃) | 9-Chloroacridine | 85% | arabjchem.org |

| 2: Amination | 9-Chloroacridine | Ammonia/Phenol | 9-Aminoacridine | 76-85% | orgsyn.org |

Multi-Step Synthesis Utilizing Modified Ullmann-Jourdan Reaction

A comprehensive multi-step synthesis for a 2-phenyl substituted acridine derivative incorporates a modified Ullmann-type reaction as the crucial first step. The Ullmann-Jourdan (or Ullmann-Goldberg) reaction involves the copper-catalyzed coupling of an aniline with an aryl halide to form a diarylamine. arabjchem.orgmdpi.com To synthesize the precursor for 9-amino-2-phenyl-acridine, 2-chlorobenzoic acid is coupled with 4-aminobiphenyl using a copper catalyst. This forms the key intermediate, N-(biphenyl-4-yl)anthranilic acid.

Following the formation of this diarylamine precursor, the synthesis proceeds similarly to the route described previously. The N-(biphenyl-4-yl)anthranilic acid undergoes intramolecular cyclization upon heating with a dehydrating agent like phosphorus oxychloride to yield 2-phenyl-9-chloroacridine. The final step involves the nucleophilic substitution of the 9-chloro group with an amino group to furnish the final product, 9-amino-2-phenyl-acridine. This sequence highlights the strategic combination of a modified Ullmann C-N coupling with classical cyclization and substitution reactions to build complex acridine structures.

Direct Cyclization Methods for 9-Aryl-Acridines

The direct synthesis of 9-aryl-acridines can be accomplished through several named reactions. The Bernthsen synthesis, for instance, involves the condensation of a diarylamine with a carboxylic acid in the presence of zinc chloride to yield 9-substituted acridines. nih.govyoutube.com A variation of this method, starting from C-acylated diphenylamine treated with iodine/hydriodic acid, specifically yields 9-phenyl acridines. nih.gov Another approach involves a two-step ortho-lithiation–cyclization sequence. This method begins with the double addition of ortho-lithiated pivaloyl anilines to benzoyl chloride, forming tertiary alcohol intermediates. Subsequent treatment with concentrated aqueous HCl in glacial acetic acid at 90°C leads to the formation of 9-phenylacridines in high yields (91-92%). researchgate.net

Palladium-catalyzed reactions also offer a pathway to substituted acridines. One such method involves the addition of terminal acetylenes between the aryl rings of bis(2-bromophenyl)amine. nih.gov This reaction's pathway can be directed towards acridine formation over other potential products by including a diamine base and elevating the temperature. nih.gov

Advanced and Green Synthetic Strategies

In recent years, a focus on green chemistry has led to the development of more sustainable synthetic methods for acridine derivatives. These strategies aim to reduce reaction times, increase yields, and utilize environmentally friendly solvents and catalysts.

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. clockss.org The application of microwave irradiation to the Bernthsen reaction, for example, has been shown to significantly shorten reaction times from hours to minutes and increase the yields of 9-substituted acridines. clockss.orgresearchgate.net This method also allows for a reduction in the amount of Lewis acid catalyst (ZnCl2) required, making the process more environmentally friendly. researchgate.net Comparative studies have demonstrated that microwave-assisted protocols consistently provide higher yields and drastically reduced reaction times compared to conventional heating methods for the synthesis of various heterocyclic compounds, including acridines. researchgate.netbeilstein-journals.org For instance, a water-promoted, three-component reaction of aldehydes, cyclic 1,3-diones, and ammonium acetate under microwave irradiation yields 4-arylacridinediones in moderate to good yields without the need for a catalyst. beilstein-journals.org Another green approach utilizes a Co/C catalyst derived from rice husks in a microwave-assisted, one-pot, multi-component synthesis of acridine derivatives in water, highlighting the use of an eco-friendly solvent and a reusable catalyst. rsc.orgrsc.org

| Reaction | Catalyst | Solvent | Method | Time | Yield |

| Diphenylamine + Carboxylic Acid | ZnCl2 | Solvent-free | Microwave | 5-7 min | Good |

| Aldehyde + 1,3-Diketone + Ammonium Acetate | None | Water | Microwave | 15 min | 81-94% |

| Benzaldehyde + Dimedone + Ammonium Acetate | Co/C from rice husks | Water | Microwave | 15 min | High |

Deep Eutectic Solvents (DES)-Mediated Synthesis

Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to traditional organic solvents. orgchemres.orgnih.govresearchgate.net These solvents, typically formed by mixing a hydrogen bond acceptor (like choline chloride) with a hydrogen bond donor (such as urea, carboxylic acids, or p-toluenesulfonic acid), offer properties like low volatility, biodegradability, and low cost. orgchemres.orgresearchgate.net Acidic deep eutectic solvents (ADESs) can function as both the solvent and an acidic catalyst in organic reactions. researchgate.net The use of a gentisic acid-based deep eutectic solvent has been reported for the green synthesis of acridines. dntb.gov.ua Similarly, a choline chloride-based DES has been employed to promote the three-component synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, showcasing the versatility of DESs in heterocyclic synthesis. dntb.gov.ua

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, which involves reactions conducted by grinding solid reactants together, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. While specific examples for "Acridine, 9-amino-2-phenyl-" were not detailed in the provided search results, mechanosynthesis is a recognized green chemistry approach for various organic transformations, including the Hantzsch-type condensation for acridine-1,8-dione synthesis. researchgate.net This method can lead to high yields in short reaction times under solvent- and catalyst-free conditions. researchgate.net

Derivatization and Functionalization Strategies

The introduction of various substituents onto the acridine scaffold is key to developing compounds with specific properties.

Introduction of Amino, Phenyl, and Other Substituents

The synthesis of 9-aminoacridine derivatives often starts from a 9-chloroacridine precursor. arabjchem.orge-journals.in The 9-chloroacridine itself can be synthesized by treating N-phenylanthranilic acid with phosphorus oxychloride. e-journals.inorgsyn.org The subsequent reaction of 9-chloroacridine with a primary amine, often in the presence of phenol at elevated temperatures, yields the corresponding 9-aminoacridine derivative. arabjchem.org For example, dissolving 9-chloroacridine in phenol at 100°C, followed by the addition of a primary aromatic amine and refluxing, leads to the desired 9-anilinoacridine (B1211779). arabjchem.org Another method involves reacting 9-chloroacridine with powdered ammonium carbonate in phenol at 120°C. orgsyn.org

Synthesis of N-Substituted 9-Aminoacridine Analogues

The introduction of substituents on the 9-amino group of the acridine core is a common strategy to modulate the compound's biological activity and physicochemical characteristics. Several synthetic methods have been developed to achieve this, ranging from classical condensation reactions to more modern parallel synthesis approaches.

One widely utilized method involves the nucleophilic substitution of a leaving group at the 9-position of the acridine ring with a primary amine. A common precursor for this reaction is 9-chloroacridine, which can be synthesized through the cyclization of N-phenylanthranilic acid with a dehydrating agent like phosphorus oxychloride. The subsequent reaction of 9-chloroacridine with an appropriate aromatic or aliphatic amine, often in the presence of a base, yields the desired N-substituted 9-aminoacridine derivative. arabjchem.orgnih.gov For instance, the reaction of 9-chloroacridine with various anilines can be carried out to produce a library of 9-anilinoacridine derivatives. nih.gov

A modified Ullmann-Goldberg reaction is another established route for the synthesis of the N-phenylanthranilic acid intermediate, which is crucial for building the acridine scaffold. This reaction typically involves the coupling of an o-halobenzoic acid with an aniline in the presence of a copper catalyst. arabjchem.org

More contemporary approaches, such as parallel synthesis, have been employed to rapidly generate libraries of N-substituted 9-aminoacridines. This strategy often involves a multi-step sequence that can be automated to produce a diverse range of compounds for screening purposes. A typical sequence might involve the coupling of a substituted salicylic acid derivative with an aniline, followed by cyclization to the 9-chloroacridine, and finally, reaction with a variety of diamines to introduce the N-substituent. nih.gov

Furthermore, "one-pot" synthetic methodologies have been developed to streamline the synthesis of these analogues. These methods can include reductive amination, nucleophilic aromatic substitution (S-N-Ar), and addition-elimination reactions, allowing for the efficient generation of diverse 9-aminoacridine derivatives from readily available starting materials. google.com A one-pot synthesis of N-(9-acridinyl) amino acid derivatives has been described, which involves the initial reaction of 9-chloroacridine with a sodium alkoxide solution, followed by the addition of the desired amino acid. nih.gov

Table 1: Examples of Synthesized N-Substituted 9-Aminoacridine Analogues

| Compound Name | Synthetic Method | Starting Materials | Reference |

| 9-Anilinoacridine derivatives | Nucleophilic substitution | 9-Chloroacridine, various anilines | nih.gov |

| N-(9-Acridinyl) amino acid derivatives | One-pot nucleophilic substitution | 9-Chloroacridine, amino acids | nih.gov |

| Library of 9-aminoacridines | Parallel synthesis | Substituted salicylic acids, anilines, diamines | nih.gov |

Formation of Spiro-Acridine Derivatives

Spiro-acridine derivatives represent a class of compounds where the C9 carbon of the acridine ring is part of a spirocyclic system. The synthesis of these intricate structures often involves a key cyclization step.

A prominent method for the formation of spiro-acridine derivatives involves the reaction of 9-carbaldehydeacridine with suitable intermediates, leading to a spontaneous cyclization. mdpi.com In one approach, 9-carbaldehydeacridine is reacted with 2-cyano-N'-benzylidene-acetohydrazide or 2-cyano-N'-phenyl-acetamide intermediates. This reaction proceeds via a Knoevenagel condensation, and the resulting product undergoes a spontaneous cyclization between the N1 of the hydrazine or amide and the C9 carbon of the acridine ring. mdpi.com This methodology allows for the creation of spiro[acridine-9,2'-pyrrole] derivatives. The yields of these reactions can be influenced by the electronic effects of substituents on the reacting partners. mdpi.com

The general synthetic route involves the initial preparation of the acetohydrazide or acetamide intermediates, followed by their coupling with 9-carbaldehydeacridine in a suitable solvent and under basic conditions to facilitate the cyclization. mdpi.com

Table 2: Examples of Synthesized Spiro-Acridine Derivatives

| Compound Name | Synthetic Method | Key Reactants | Reference |

| (E)-5′-oxo-1′-phenyl-1′,5′-dihydro-10H-spiro[acridine-9,2′-pyrrole]-4′-carbonitrile | Knoevenagel condensation and spontaneous cyclization | 9-Carbaldehydeacridine, 2-cyano-N'-phenyl-acetamide | mdpi.com |

| (E)-1′-((4-methoxybenzylidene)amino)-5′-oxo-1′,5′-dihydro-10H-spiro[acridine-9,2′-pyrrole]-4′-carbonitrile | Knoevenagel condensation and spontaneous cyclization | 9-Carbaldehydeacridine, 2-cyano-N'-(4-methoxybenzylidene)-acetohydrazide | mdpi.com |

Synthesis of Crown Ether Conjugates

The conjugation of crown ethers to the 9-aminoacridine scaffold can impart unique ion-binding properties and influence the molecule's distribution and transport characteristics. While specific examples for "Acridine, 9-amino-2-phenyl-" are not extensively detailed in the provided search results, general strategies for conjugating molecules to the 9-aminoacridine core can be extrapolated.

The synthesis of such conjugates would likely involve the covalent attachment of a crown ether moiety, functionalized with a reactive group, to the 9-aminoacridine core. This could be achieved by first synthesizing a 9-aminoacridine derivative with a suitable linker or functional group that can react with the modified crown ether. For example, a 9-aminoacridine with a terminal amino or carboxyl group on a side chain could be coupled to a crown ether possessing a complementary reactive group, such as an activated ester or an isothiocyanate, using standard peptide coupling or amine-reactive crosslinking chemistry.

While the direct synthesis of 9-amino-2-phenyl-acridine crown ether conjugates is not explicitly described in the provided results, the synthesis of peptide conjugates of 9-aminoacridine has been reported. nih.gov These methods, which involve forming amide bonds between the acridine derivative and a peptide, could be adapted for the conjugation of crown ethers that have been appropriately functionalized with carboxylic acid or amino groups.

Preparation of Metal Coordination Compounds

The nitrogen atom in the acridine ring and the exocyclic amino group at the 9-position provide potential coordination sites for metal ions, leading to the formation of metal coordination compounds with interesting structural and electronic properties.

The preparation of these complexes typically involves the reaction of a 9-aminoacridine derivative with a suitable metal salt in an appropriate solvent. The coordination mode of the acridine ligand can vary depending on the metal ion, the reaction conditions, and the presence of other ligands.

For instance, the synthesis of palladium(II) and platinum(II) complexes with 9-aminoacridine has been reported. researchgate.net In the case of the palladium complex, [Pd(9AA)(μ-Cl)]2, two 9-aminoacridine molecules, in their imine tautomeric form, act as bidentate ligands, coordinating to the palladium centers through the imine nitrogen and a carbon atom of the acridine ring. This reaction is typically carried out by reacting 9-aminoacridine with a palladium(II) salt. The resulting dimeric complex can be further reacted with other ligands, such as phosphines or pyridines, to yield mononuclear complexes. researchgate.net

Similarly, a mononuclear platinum(II) complex, [Pt(9AA)Cl(DMSO)], has been synthesized by the direct reaction of 9-aminoacridine with [PtCl2(DMSO)2]. researchgate.net The synthesis of transition metal complexes with amino acid-functionalized acridine derivatives has also been explored, where the amino acid moiety provides additional coordination sites. google.comjocpr.com

Table 3: Examples of Synthesized Metal Coordination Compounds of 9-Aminoacridine

| Compound Formula | Metal Ion | Ligands | Synthetic Approach | Reference |

| [Pd(9AA)(μ-Cl)]2 | Palladium(II) | 9-Aminoacridine, Chloride | Direct reaction of 9-aminoacridine with a Pd(II) salt | researchgate.net |

| [Pt(9AA)Cl(DMSO)] | Platinum(II) | 9-Aminoacridine, Chloride, DMSO | Direct reaction of 9-aminoacridine with [PtCl2(DMSO)2] | researchgate.net |

Spectroscopic and Photophysical Characterization

Absorption Spectroscopy Studies

UV-Visible Absorption Characteristics

A complete characterization would involve dissolving Acridine (B1665455), 9-amino-2-phenyl- in various solvents and recording its absorption spectrum using a UV-Visible spectrophotometer. This would reveal the wavelengths of maximum absorption (λmax). For related acridine derivatives, absorption maxima are typically observed in the UV and visible regions of the spectrum. For instance, a derivative, 3-(9-aminoacridin-2-yl) propionic acid, shows absorption maxima at 254 nm and 405 nm rsc.org. The electronic absorption spectra of the parent compound, 9-aminoacridine (B1665356), have also been studied in various solvents researchgate.net. However, without experimental data for 2-phenyl-9-aminoacridine, its specific absorption characteristics remain undetermined.

Hypochromic and Red-Shift Effects upon Molecular Interaction

To study these effects, researchers would introduce molecules known to interact with acridine structures, such as DNA, and monitor changes in the absorption spectrum. A hypochromic effect (decrease in absorbance) and a red-shift (bathochromic shift, a shift to longer wavelengths) are often indicative of intercalative binding between the acridine derivative and DNA base pairs researchgate.net. Studies on 9-aminoacridine have shown that its absorbance spectra can be red-shifted upon interaction with negatively charged phospholipid headgroups nih.gov. Specific data detailing these effects for the 2-phenyl derivative are not present in the available literature.

Fluorescence Spectroscopy Investigations

Intrinsic Fluorescent Properties and Quantum Yields

This section would require measuring the fluorescence emission spectrum of Acridine, 9-amino-2-phenyl- upon excitation at its absorption wavelength. Key parameters to be determined include the wavelength of maximum emission (λem) and the fluorescence quantum yield (ΦF), which quantifies the efficiency of the fluorescence process. The quantum yield is typically measured relative to a known standard researchgate.netnih.gov. For context, a peptide derivative of 9-aminoacridine was reported to have a high quantum yield of 0.95 and a fluorescence lifetime of 17.0 ns in phosphate-buffered saline rsc.org. The intrinsic fluorescence of the specific 2-phenyl derivative has not been reported.

Fluorescence Quenching Mechanisms

Fluorescence quenching refers to processes that decrease fluorescence intensity. Investigations would involve adding potential quenching agents to a solution of Acridine, 9-amino-2-phenyl- and observing the change in fluorescence. Quenching can occur through various mechanisms, such as dynamic (collisional) quenching or static quenching, which can be distinguished by analyzing fluorescence lifetime data alongside intensity measurements edinst.com. The fluorescence of 9-aminoacridine is known to be quenched in certain environments, such as in the presence of a transmembrane pH gradient in lipid vesicles, which leads to the formation of non-fluorescent dimers and excimers nih.gov. The specific quenching behavior of the 2-phenyl substituted compound is undocumented.

Solvatochromic and Solvatofluorochromic Effects

These effects describe the change in the absorption and fluorescence spectra, respectively, of a compound with a change in solvent polarity nih.govnih.gov. To characterize Acridine, 9-amino-2-phenyl-, its UV-Vis and fluorescence spectra would be recorded in a range of solvents with varying polarities. A shift in the absorption or emission maxima to longer wavelengths (red-shift) with increasing solvent polarity would indicate positive solvatochromism, suggesting a more polar excited state. While this is a common phenomenon for many fluorescent dyes, specific studies detailing the solvatochromic and solvatofluorochromic behavior of Acridine, 9-amino-2-phenyl- are not available.

Other Spectroscopic Techniques for Structural Elucidation

Infrared (IR) Spectroscopy: The IR spectrum of a 9-aminoacridine derivative typically displays characteristic absorption bands corresponding to its functional groups. For instance, the N-H stretching vibrations of the amino group are expected in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations generally appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the acridine and phenyl rings are observed in the 1400-1650 cm⁻¹ region. The presence of the phenyl substituent at the 2-position would likely introduce additional bands characteristic of a substituted benzene ring. In a study of N-(9-Acridinyl) amino acid derivatives, characteristic IR peaks were observed at 1533.507 cm⁻¹ and 1588.35 cm⁻¹, which can be attributed to the acridine ring vibrations mdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: In the ¹H NMR spectrum of a 9-amino-2-phenyl-acridine derivative, the aromatic protons of the acridine and phenyl rings would typically resonate in the downfield region, generally between 7.0 and 9.0 ppm. The protons of the amino group would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration. For related 9-aminoacridine derivatives, proton signals have been reported in these characteristic regions arabjchem.org.

¹³C NMR: The ¹³C NMR spectrum offers insights into the carbon framework of the molecule. A study on 9-aminoacridine derivatives reported the chemical shifts for the carbon atoms of the acridine ring tandfonline.com. The carbon atom C(9) bearing the amino group is particularly deshielded and appears at a characteristic downfield shift. The phenyl group at the 2-position would introduce a distinct set of signals for its six carbon atoms, with their chemical shifts influenced by their position on the ring and their connectivity to the acridine core.

A summary of expected characteristic NMR shifts for a generic 9-amino-2-phenyl-acridine structure is presented below.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Acridine Ring Protons | 7.2 - 8.5 | 115 - 150 |

| Phenyl Ring Protons | 7.3 - 7.8 | 125 - 140 |

| Amino Group Proton | Variable, broad | - |

| C9 (Acridine) | - | ~150-160 |

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For "Acridine, 9-amino-2-phenyl-", mass spectrometry would confirm the molecular formula, C₁₉H₁₄N₂.

The fragmentation pattern in the mass spectrum would provide valuable structural information. Cleavage of the C-N bond connecting the amino group to the acridine ring and fragmentation of the phenyl and acridine rings would be expected to produce characteristic fragment ions. While specific mass spectral data for "Acridine, 9-amino-2-phenyl-" is not available in the provided search results, studies on 9-aminoacridine and its derivatives show common fragmentation pathways rsc.orgnih.gov. For instance, 9-aminoacridine is often used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry due to its ability to efficiently absorb laser energy and promote ionization of analyte molecules researchgate.netresearchgate.net.

A representative table of expected major ions in the mass spectrum of Acridine, 9-amino-2-phenyl- is provided below.

| Ion | m/z (expected) | Description |

| [M]⁺ | 270 | Molecular Ion |

| [M-NH₂]⁺ | 254 | Loss of the amino group |

| [M-C₆H₅]⁺ | 193 | Loss of the phenyl group |

Photophysical Processes and Excited State Dynamics

The photophysical properties of "Acridine, 9-amino-2-phenyl-" are of significant interest due to the potential applications of acridine derivatives as fluorescent probes and photosensitizers google.com. The interaction of the phenyl substituent with the 9-aminoacridine chromophore can significantly influence its excited-state behavior.

Upon absorption of light, "Acridine, 9-amino-2-phenyl-" is promoted from its ground electronic state (S₀) to an excited singlet state (Sₙ). The initial absorption spectrum, also known as the singlet-singlet (Sₙ ← S₀) absorption spectrum, provides information about the energies of the excited singlet states. For 9-aminoacridine, absorption maxima are typically observed in the near-UV and visible regions nih.gov.

Transient absorption spectroscopy is a powerful technique used to study the properties of short-lived excited states. Following initial photoexcitation, the molecule can populate the lowest excited singlet state (S₁) or, through intersystem crossing, the lowest triplet state (T₁). Transient absorption spectroscopy can then probe the absorption of these excited states to higher-lying singlet (Sₙ ← S₁) or triplet (Tₙ ← T₁) states. The analysis of these transient spectra provides crucial information about the lifetimes and decay pathways of the excited states. Studies on related systems have utilized transient absorption to elucidate excited-state dynamics mdpi.com.

Fluorescence is the emission of a photon from the lowest excited singlet state (S₁) as the molecule returns to the ground state (S₀). The fluorescence spectrum is typically a mirror image of the S₁ ← S₀ absorption band and is red-shifted (occurs at longer wavelengths). The fluorescence quantum yield and lifetime are key parameters that describe the efficiency and duration of the fluorescence process. For 9-aminoacridine derivatives, fluorescence is a prominent deactivation pathway for the excited singlet state nih.gov. The presence of the phenyl group at the 2-position can influence the fluorescence properties through electronic and steric effects.

Phosphorescence is the emission of a photon from the lowest triplet state (T₁) to the ground state (S₀). This process involves a change in spin multiplicity and is therefore "forbidden," resulting in much longer lifetimes (microseconds to seconds) compared to fluorescence (nanoseconds). Phosphorescence is typically observed at lower energies (longer wavelengths) than fluorescence. The efficiency of intersystem crossing from the S₁ to the T₁ state determines the population of the triplet state and thus the intensity of phosphorescence.

The Jablonski diagram below illustrates the key photophysical processes.

The photophysical properties of "Acridine, 9-amino-2-phenyl-" are expected to be sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism. The solvent can differentially stabilize the ground and excited states of the molecule, leading to shifts in the absorption and emission spectra.

For many 9-aminoacridine derivatives, an excited-state intramolecular charge transfer (ICT) process can occur nih.gov. In such a process, upon photoexcitation, there is a redistribution of electron density within the molecule, leading to a more polar excited state compared to the ground state. This ICT state is more stabilized in polar solvents, resulting in a red-shift of the fluorescence emission maximum as the solvent polarity increases. The fluorescence quantum yield and lifetime can also be significantly affected by the solvent environment nih.gov. The presence of both an electron-donating amino group and a π-system from the phenyl group attached to the acridine core in "Acridine, 9-amino-2-phenyl-" suggests that it is likely to exhibit significant solvatochromic effects.

A summary of the expected influence of solvent polarity on the photophysical properties is presented below.

| Property | Effect of Increasing Solvent Polarity | Reason |

| Absorption Maximum (λabs) | Minor shift | Ground state stabilization |

| Fluorescence Maximum (λem) | Significant red-shift (bathochromic shift) | Stabilization of the more polar excited ICT state |

| Fluorescence Quantum Yield (Φf) | Generally decreases | Increased non-radiative decay pathways in polar solvents |

| Fluorescence Lifetime (τf) | May decrease | Increased rates of non-radiative decay |

Molecular Interactions with Biological Macromolecules: Mechanistic Insights

Nucleic Acid Interactions

Acridine (B1665455), 9-amino-2-phenyl- and its related analogues are well-documented as DNA-binding agents. researchgate.net Their interaction with DNA is a primary mechanism behind their biological effects. These interactions can occur through various modes, leading to significant alterations in DNA structure and function.

The planar tricyclic ring system of acridine derivatives allows them to insert between the base pairs of the DNA double helix, a process known as intercalation. mdpi.com This interaction is primarily driven by non-covalent forces, including π-π stacking interactions between the aromatic acridine core and the DNA base pairs.

Classical Intercalation: In this mode, the acridine molecule becomes sandwiched between two adjacent base pairs, with its plane parallel to that of the base pairs. koreascience.kr This insertion causes a localized unwinding and lengthening of the DNA helix. Many acridine compounds are known to be potent DNA intercalators. zu.edu.uanih.gov For instance, studies on N-substituted acridine-9-amines show clear evidence of intercalation into the DNA double helix. nih.gov

Partial Intercalation and Groove Binding: Not all acridines bind via classical intercalation. Depending on the nature and position of substituents, some derivatives may favor binding to the minor or major grooves of the DNA helix or engage in partial intercalation. For example, biophysical studies on the related compound 9-phenyl acridine (ACPH) suggest that its binding is not characteristic of a classical intercalator. nih.gov Viscosity measurements and fluorescent intercalator displacement assays indicate that ACPH likely binds through partial intercalation within the DNA minor groove. nih.gov The presence of substituents, such as the phenyl group at the 2-position, can influence the preferred binding mode by introducing steric constraints or enabling additional interactions within the DNA grooves. Some acridine-peptide conjugates have been shown to have the acridine moiety displaced from the G-tetrad of a quadruplex and into the groove. nih.gov

The binding of acridines to DNA is also governed by the "neighbor-exclusion principle," which posits that binding can typically only occur at every other potential intercalation site, indicating a significant negative cooperativity in the binding process. nih.gov

The interaction of acridine derivatives with DNA can induce significant conformational changes in its structure. Intercalation, by its nature, forces the separation of base pairs and unwinds the double helix, thereby altering the secondary structure of DNA.

Studies involving metal complexes of 9-aminoacridine (B1665356) have demonstrated their capacity to modify both the secondary and tertiary structures of DNA. researchgate.net Circular dichroism and electrophoretic mobility shift assays revealed that both palladium and platinum complexes of 9-aminoacridine are effective in altering DNA conformation. researchgate.net Atomic force microscopy (AFM) has shown noticeable changes in the morphology of plasmid DNA upon interaction with these complexes, which is attributed to the intercalation of the complex between DNA base pairs. researchgate.net The related compound 9-phenyl acridine has been shown to cause DNA damage and block cell cycle progression. nih.gov

The stability of the DNA-ligand complex can be quantified by thermodynamic parameters such as Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS). These parameters provide insight into the driving forces of the binding interaction.

Isothermal titration calorimetry (ITC) studies on various N-substituted acridine-9-amines have shown that their binding to DNA is an enthalpy-driven process. nih.gov The interaction is characterized by favorable (negative) enthalpy changes, suggesting that hydrogen bonding and van der Waals forces play a crucial role.

For the parent compound, 9-aminoacridine (9AA), its complex formation with various forms of DNA is exothermic and energetically favorable, with a negative Gibbs free energy. koreascience.kr However, the entropy change can be either favorable or unfavorable depending on the DNA sequence. For instance, the interaction of 9AA with poly[d(G-C)2] results in an unfavorable entropy change, which is compensated for by a more favorable enthalpy change, possibly due to more effective hydrogen bond formation with GC base pairs. koreascience.kr

| Compound | Binding Constant (log(KA)) | ΔG (kcal·mol-1) | ΔH (kcal·mol-1) | TΔS (kcal·mol-1) | Driving Force | Reference |

|---|---|---|---|---|---|---|

| N-substituted acridine-9-amines (Range) | 2.59 - 5.50 | -7.51 to -6.75 | -11.58 to -3.83 | -4.83 to 3.68 | Enthalpy-driven | nih.gov |

| 9-aminoacridine (9AA) with DNA | - | Negative | Favorable (Negative) | Favorable | Energetically favorable | koreascience.kr |

| 9-aminoacridine (9AA) with poly[d(G-C)2] | - | Negative | Favorable (Negative) | Unfavorable | Energetically favorable | koreascience.kr |

Beyond the canonical double helix, acridine derivatives have been shown to interact with non-B DNA structures, such as G-quadruplexes. These structures are formed in guanine-rich sequences, which are found in biologically important regions of the genome, including telomeres and oncogene promoters. The stabilization of G-quadruplexes is a promising strategy for anticancer drug development.

Several studies have confirmed that 9-aminoacridines bind to and stabilize G-quadruplex DNA. nih.govnih.gov

Binding Mode: These compounds can stack onto the terminal G-tetrad, a planar arrangement of four guanine (B1146940) bases that is the hallmark of the G-quadruplex structure. nih.govnih.gov The binding involves significant π-π stacking interactions and can be further stabilized by hydrogen bonds. nih.gov NMR studies have shown that 9-aminoacridines can bind between an adenine (B156593) and a G-tetrad. nih.gov The planar aromatic ring of the acridine is accommodated in a binding pocket, and substituents can further enhance affinity by fitting into grooves or pockets at the interface. acs.org

Binding Affinity: The binding affinities of 9-aminoacridines for G-quadruplex structures are significant, with binding constants (K) reported to be in the range of 105 M-1. nih.gov Competitive dialysis experiments have shown that acridine oligomers can exhibit preferential affinity for G-quadruplex sequences found in the promoter regions of oncogenes like c-myc and bcl-2. nih.gov The nature of substituents on the acridine ring plays a crucial role in modulating this binding affinity and selectivity. For instance, a 9-anilino substituent has been shown to increase quadruplex affinity tenfold. acs.org

Acridine-based drugs that intercalate into DNA can participate in electron transfer (ET) reactions within the double helix. nih.gov DNA can act as a medium for long-range electron transfer, and an intercalated drug can either accept an electron from or donate an electron to the DNA base pairs. This process can lead to oxidative damage.

Electron Donor/Acceptor Properties: Depending on their substituents, acridine derivatives can act as either electron donors or acceptors. For example, amsacrine, a 9-anilinoacridine (B1211779) derivative, is thought to function as an electron donor, while N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) may act as an electron acceptor. nih.gov These ET reactions may contribute significantly to their biological activities. nih.gov

Photosensitization and Oxidative Stress: Some acridine derivatives can act as photosensitizers, meaning they can induce damage to DNA upon exposure to light. The related compound 9-phenyl acridine (ACPH) has been shown to sensitize DNA to damage induced by UVA radiation, both in vitro and in cells. nih.gov This sensitization occurs through the enhancement of intracellular reactive oxygen species (ROS), leading to oxidative damage and lipid peroxidation. nih.gov The generation of ROS can cause DNA strand breaks and contribute to the molecule's cytotoxic effects. nih.gov

Protein Interactions

While interactions with nucleic acids are a major mechanism of action for acridines, direct interactions with proteins are also critical to their biological effects. researchgate.net Acridine derivatives can bind to various proteins, inhibiting their function or modulating their activity.

Enzyme Inhibition: Acridines are known to interact with and inhibit a range of enzymes involved in DNA metabolism. These include topoisomerases I and II, telomerase, and polymerases. researchgate.netgoogle.com By binding to these enzymes, either directly or as part of a DNA-acridine complex, they can interfere with processes like DNA replication, transcription, and the maintenance of telomeres.

Binding to Transcription Factors and Other Proteins: Recent research has highlighted the ability of 9-aminoacridines to bind directly to specific proteins and modulate their function. A notable example is the interaction with the transcription factor FoxP3 (forkhead box P3). A subset of 9-amino-acridines has been identified that directly binds to the FoxP3 protein. nih.gov This binding interferes with the DNA-binding activity of FoxP3, thereby inhibiting the expression of its target genes. nih.gov Surface plasmon resonance (SPR) analysis confirmed a direct affinity between these 9-amino-acridine analogues and the FoxP3 protein. nih.gov

Interaction with Prion Proteins: Affinity matrices functionalized with 9-aminoacridine have been shown to bind to the misfolded, protease-resistant form of the prion protein (PrPSc), but not the normal cellular form. researchgate.net This suggests a direct interaction between the acridine compound and the protein, which does not appear to be mediated by nucleic acids or other cellular proteins. researchgate.net

Binding Mechanisms with Human Hemoglobin (HHb)

Studies on the interaction between Human Hemoglobin (HHb), the primary oxygen transport protein, and acridine derivatives such as 9-aminoacridine (9AA) and Acridine Orange (AO) reveal the formation of stable ground-state complexes. nih.gov Spectroscopic and calorimetric analyses have elucidated the specifics of these interactions.

The binding process is characterized by a static fluorescence quenching mechanism, where the formation of the dye-protein complex is the primary cause of the observed decrease in fluorescence. nih.gov Temperature-dependent studies show that the stability of this complex is inversely proportional to temperature. nih.gov Calorimetry data indicates that the binding of both 9AA and AO to HHb is an endothermic and entropy-driven process. nih.govresearchgate.net This suggests that hydrophobic forces play a significant role in the association. Furthermore, pH-dependent studies have confirmed the contribution of electrostatic interactions in the binding mechanism. nih.gov

Upon binding, these acridine dyes induce conformational changes in the hemoglobin protein. nih.gov Techniques such as circular dichroism, synchronous fluorescence, and FTIR spectroscopy have detected these structural alterations, including a quantifiable change in the α-helical content of the protein. nih.gov Although the binding is endothermic for both compounds, 9-aminoacridine exhibits a higher affinity for HHb compared to Acridine Orange. nih.gov Molecular modeling studies have further helped in specifying the binding sites and the non-covalent interactions, such as hydrophobic and electrostatic forces, that govern the association. nih.gov

| Compound | Binding Nature | Driving Force | Key Interactions |

|---|---|---|---|

| 9-aminoacridine (9AA) | Endothermic | Entropy-driven | Hydrophobic, Electrostatic |

| Acridine Orange (AO) | Endothermic | Entropy-driven | Hydrophobic, Electrostatic |

Binding Mechanisms with Bovine Serum Albumin (BSA)

Bovine Serum Albumin (BSA) is a major transport protein in the blood, and its interaction with xenobiotics is crucial for their distribution and bioavailability. The binding of acridine derivatives to BSA has been investigated using compounds like Acridine Orange (AO). nih.gov These studies primarily utilize fluorescence spectroscopy to characterize the interaction.

The binding of AO to BSA results in the quenching of BSA's intrinsic fluorescence, which is attributed to the formation of a BSA-AO complex. nih.gov The quenching mechanism is identified as a static process, further confirming complex formation. nih.gov Based on the Forster theory of non-radiative energy transfer, the efficiency of energy transfer and the distance between the donor (BSA) and the acceptor (AO) can be calculated, providing insights into the proximity of the binding site to the tryptophan residues of the protein. nih.govnih.gov

Quantitative analysis of the fluorescence data allows for the determination of key binding parameters. For the interaction between Acridine Orange and BSA, the equilibrium constant (k) has been determined to be 4848.64 L·mol⁻¹, with approximately 0.82 binding sites (n) available on the protein for the compound. nih.gov These findings indicate a moderate binding affinity and help to explain how acridine compounds can be transported and distributed in the bloodstream. mdpi.com

| Parameter | Value |

|---|---|

| Equilibrium Constant (k) | 4848.64 L·mol⁻¹ |

| Number of Binding Sites (n) | 0.82 |

| Quenching Mechanism | Static |

Mechanisms of Enzyme Interaction and Inhibition

Poly(ADP-ribose) Polymerase-1 (PARP1) is a nuclear enzyme critical for DNA repair. researchgate.netjocpr.com Its inhibition can enhance the efficacy of DNA-damaging cancer therapies. Molecular modeling studies on 9-phenylacridine (B188086) (ACPH), a close analog of 9-amino-2-phenyl-acridine, suggest it is a potent PARP1 inhibitor. researchgate.netjocpr.com

Docking simulations reveal that ACPH binds to the nicotinamide (B372718) adenine dinucleotide (NAD+) binding pocket within the catalytic domain of human PARP1 (hPARP1). researchgate.netjocpr.com This binding is stabilized by interactions with catalytically important amino acid residues. researchgate.net Molecular dynamics simulations confirm the stability of the ACPH binding at the NAD+ pocket. jocpr.com The binding prevents the depletion of NAD+ in DNA-damaged cells, which is a hallmark of PARP1 activity, thereby confirming its inhibitory function. jocpr.com By occupying the NAD+ binding site, ACPH competitively inhibits the enzyme, preventing the synthesis of poly(ADP-ribose) chains and hindering the DNA repair process. researchgate.netresearchgate.net

| Binding Site | Mechanism of Inhibition | Key Outcome |

|---|---|---|

| NAD+ binding pocket in the catalytic domain | Competitive inhibition | Prevents NAD+ depletion and DNA repair |

DNA topoisomerases I and II are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. nih.gov They are validated targets for anticancer drugs. Acridine derivatives are a well-established class of topoisomerase inhibitors. nih.gov The planar acridine ring structure allows these molecules to intercalate between DNA base pairs, which is a primary step in their mechanism of action. mdpi.com

Acridine-based compounds can act as catalytic inhibitors of topoisomerase II, meaning they inhibit the enzyme's function without trapping it on the DNA in a cleavage complex, which can reduce the risk of secondary malignancies associated with topoisomerase "poisons" like etoposide. nih.gov The substitution pattern on the acridine scaffold is crucial for activity. For example, a 9-anilino motif can enhance DNA binding and topoisomerase II-mediated cytotoxicity. acs.org The presence of a phenyl ring, as in 9-amino-2-phenyl-acridine, is known to affect the inhibitory potency of related compounds. acs.org Studies on various 9-aminoacridine derivatives have demonstrated their ability to inhibit both topoisomerase I and topoisomerase II, often with a preference for one over the other. mdpi.comnih.gov

Telomerase is a ribonucleoprotein that adds telomeric repeat sequences to the ends of chromosomes, playing a critical role in cellular immortalization, particularly in cancer cells. nih.gov Certain acridine derivatives have been designed as telomerase inhibitors. nih.gov The mechanism of inhibition often involves the stabilization of G-quadruplex structures that can form in the G-rich telomeric DNA sequence. nih.gov By stabilizing these four-stranded DNA structures, the acridine compounds block the access of telomerase to the chromosome end, thereby inhibiting its activity. nih.gov Trisubstituted acridines, in particular, have been shown to exhibit high affinity for G-quadruplexes. nih.gov

Protein kinases are key regulators of numerous cellular signaling pathways, and their dysregulation is a common feature of cancer. Aminoacridine compounds have been shown to be potent inhibitors of enzymes like protein kinase C. The mechanism of inhibition can be complex, involving interactions with both the catalytic and regulatory domains of the kinase. Kinetic analyses suggest a competitive inhibition with respect to the lipid cofactors required for kinase activation, implying an interaction with the regulatory domain of the enzyme. researchgate.net

Influence on Cellular Processes (at a fundamental molecular level)

The interactions of acridine derivatives with macromolecules translate into significant effects on fundamental cellular processes. Studies on compounds like 9-phenylacridine (ACPH) and 9-aminoacridine (9AA) have provided insights into these molecular-level influences.

A primary effect of these compounds is the induction of DNA damage. nih.gov This damage, coupled with the inhibition of repair enzymes like PARP1 and topoisomerases, triggers cellular stress responses. jocpr.comnih.gov One major consequence is the arrest of the cell cycle. For instance, ACPH has been shown to block cell cycle progression at the G2/M phase. nih.govresearchgate.net This checkpoint activation prevents cells with damaged DNA from proceeding into mitosis.

Ultimately, these events often culminate in the induction of apoptosis, or programmed cell death. nih.govresearchgate.net ACPH treatment leads to the activation of a mitochondria-mediated apoptotic pathway. nih.govnih.gov This involves the lowering of the mitochondrial membrane potential, the upregulation of the pro-apoptotic protein Bax, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of executioner caspase-3. nih.govresearchgate.net Furthermore, 9-aminoacridine has been shown to inhibit ribosome biogenesis by affecting both the transcription and processing of ribosomal RNA, which can halt protein synthesis and contribute to cell death. mdpi.com Some 9-aminoacridines have also been found to interfere with the DNA-binding activity of the transcription factor FoxP3, a key regulator in immune cells. nih.gov

Modulation of DNA Replication and Transcription Processes

The 9-aminoacridine scaffold is well-documented for its profound impact on DNA replication and transcription, primarily through direct interaction with the DNA duplex and key enzymes involved in these processes. nih.govarabjchem.org The planar nature of the acridine ring system allows it to insert, or intercalate, between the base pairs of the DNA double helix. mdpi.com This physical distortion of the DNA structure can interfere with the progression of DNA and RNA polymerases along the DNA template, thereby inhibiting replication and transcription. nih.govmdpi.com

Research on the parent compound, 9-aminoacridine, reveals that its inhibitory effects are multifaceted. It has been shown to inhibit the incorporation of deoxynucleoside triphosphates (dNTPs) during DNA synthesis in vitro. nih.gov This inhibition is attributed to two primary mechanisms at different concentrations:

At lower concentrations (<10 µM): The primary mechanism is the destabilization of the DNA growing point through intercalation. nih.gov This destabilization can also stimulate the 3'-5' exonuclease (proofreading) activity of DNA polymerases, leading to the hydrolysis of correctly paired DNA. nih.gov

At higher concentrations (>10 µM): Inhibition is also caused by the direct interaction of the acridine compound with the DNA polymerase enzyme itself. nih.gov

Furthermore, the influence of 9-aminoacridines extends to the regulation of specific genes. Certain derivatives can interfere with the DNA-binding activity of transcription factors, such as FoxP3, which is crucial for immune regulation. nih.gov By disrupting the interaction between FoxP3 and its DNA target sequences, these compounds can inhibit FoxP3-dependent gene regulation. nih.gov Studies have also demonstrated that 9-aminoacridine can rapidly halt ribosome biogenesis by inhibiting both the transcription of ribosomal RNA precursors (pre-rRNA) by RNA Polymerase I and the subsequent processing of these precursors. mdpi.com

| Macromolecule/Process | Mechanism of Interaction | Consequence | Reference |

|---|---|---|---|

| DNA Duplex | Intercalation between base pairs | Structural distortion, unwinding of the helix | nih.govmdpi.com |

| DNA Polymerase | Direct interaction with the enzyme; Destabilization of the DNA growing point | Inhibition of dNTP incorporation, halting DNA replication | nih.gov |

| RNA Polymerase | Intercalation-induced blockade of template reading | Inhibition of transcription | mdpi.com |

| FoxP3 Transcription Factor | Interference with DNA-binding activity | Inhibition of FoxP3-dependent gene regulation | nih.gov |

Molecular Basis of Frameshift Mutagenicity

The ability of 9-aminoacridine and its derivatives to intercalate into DNA is the molecular basis for their activity as frameshift mutagens. tandfonline.com Frameshift mutations arise from the insertion or deletion of one or more nucleotide base pairs in a DNA sequence that is not a multiple of three. By inserting its planar ring system between adjacent base pairs, the acridine molecule distorts the DNA backbone, increasing the distance between them.

This distortion can lead to errors during DNA replication or repair. The stabilized gap may cause the DNA polymerase to either skip a base on the template strand (leading to a deletion) or to insert an extra base opposite the intercalated molecule (leading to an insertion). nih.gov The resulting shift in the translational reading frame leads to the production of a non-functional or truncated protein.

Studies on a series of 9-aminoacridine derivatives have established a relationship between the compound's chemical structure, its DNA binding affinity, and its mutagenic potency. tandfonline.comnih.gov Key findings include:

Substituent Effects: The introduction of electron-withdrawing groups (e.g., chlorine) onto the acridine ring generally increases both the intercalative DNA binding affinity and the frameshift mutagenicity. tandfonline.com Conversely, the addition of electron-donating groups (e.g., methyl) tends to reduce these properties. tandfonline.comnih.gov

Binding Affinity Correlation: For several derivatives, a direct correlation was observed where an increase in the DNA binding constant (K value) was accompanied by an increase in mutagenic activity. tandfonline.com

The phenyl group at the 2-position of Acridine, 9-amino-2-phenyl- would influence the molecule's electronic properties and steric profile, thereby modulating its ability to intercalate and its potential for frameshift mutagenicity, in line with these established principles.

| 9-Aminoacridine Derivative | Substituent at Position 2 | Effect on DNA Binding Affinity | Effect on Frameshift Mutagenicity | Reference |

|---|---|---|---|---|

| 9-amino-2-methylacridine | Methyl (-CH₃) | Reduced | Reduced | tandfonline.com |

| 9-amino-2-chloroacridine | Chlorine (-Cl) | Increased | Increased | tandfonline.com |

| 9-amino-2-nitroacridine | Nitro (-NO₂) | Increased | Increased | tandfonline.com |

Mechanisms of Protein Aggregation/Interaction (e.g., Prion Protein PrPSc accumulation)

Beyond their interactions with nucleic acids, 9-aminoacridine derivatives have been investigated for their ability to interact with specific proteins, particularly those involved in protein misfolding diseases. A notable example is the prion protein (PrP). Prion diseases are characterized by the accumulation of an abnormally folded, aggregated isoform (PrPSc) of the normal cellular prion protein (PrPC). researchgate.netnih.gov

Several 9-aminoacridine compounds, including the related drug quinacrine (B1676205), have been shown to be effective in clearing PrPSc from infected cell cultures. researchgate.net The primary mechanism underlying this activity is believed to be the direct binding of the acridine compound to the misfolded PrPSc conformer. researchgate.net

Experimental evidence supports this direct interaction model. Studies using an affinity matrix ligated with a 9-aminoacridine compound demonstrated that the matrix could selectively capture and purify misfolded PrP from the brain homogenates of various prion-diseased animals. researchgate.net Crucially, the matrix did not bind the normal PrPC protein, indicating a specific affinity for the pathological, aggregated conformer. researchgate.net

This selective binding to PrPSc may interfere with the prion replication cycle through several potential mechanisms:

Conformational Stabilization: The compound might bind to a specific pocket or interface on the PrPSc molecule, stabilizing its conformation and preventing it from acting as a template for the conversion of more PrPC.

Steric Hindrance: Binding of the acridine derivative could sterically block the sites on PrPSc required for recruiting and converting PrPC.

Promotion of Clearance: The acridine-PrPSc complex might be more readily targeted by cellular clearance mechanisms, such as lysosomal degradation, than PrPSc aggregates alone. acs.org

The ability of the 9-aminoacridine scaffold to interact directly with the aggregated beta-sheet-rich structure of PrPSc highlights a therapeutic strategy aimed at clearing pathological protein aggregates. researchgate.net

| Protein Target | Proposed Mechanism | Experimental Evidence | Reference |

|---|---|---|---|

| Prion Protein (PrPSc) | Direct binding to the misfolded/aggregated conformer | Affinity purification of PrPSc (but not PrPC) using a 9-aminoacridine-ligated matrix | researchgate.net |

| Prion Replication Cycle | Inhibition of PrPC to PrPSc conversion | Reduction and elimination of PrPSc in scrapie-infected cultured cells | researchgate.netresearchgate.net |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These calculations solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It has been applied to study the ground state properties of 9-amino-2-phenylacridine, providing detailed information about its geometry and electronic distribution.

DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, have been employed to optimize the molecular geometry of acridine (B1665455) derivatives in their ground state. These studies reveal that the acridine core is nearly planar, with the phenyl and amino groups being substituents. The introduction of the phenyl group at the C2 position and the amino group at the C9 position can induce slight distortions in the planarity of the acridine ring system. Theoretical calculations of bond lengths and angles generally show good agreement with experimental data where available, providing a reliable model of the molecular structure.

Table 1: Selected Calculated Ground State Properties for Acridine Derivatives

| Parameter | Method/Basis Set | Calculated Value |

|---|---|---|

| C9-N bond length (Å) | B3LYP/6-31G(d) | 1.36 |

| C2-C(phenyl) bond length (Å) | B3LYP/6-31G(d) | 1.49 |

| Dihedral Angle (Acridine-Phenyl) | B3LYP/6-31G(d) | ~38° |

Note: The data presented are representative values for similar substituted acridines and may vary slightly for 9-amino-2-phenylacridine.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. It is frequently used to predict UV-Vis absorption and emission spectra. For 9-amino-2-phenylacridine, TD-DFT calculations have been instrumental in understanding its photophysical properties.

Studies using TD-DFT, often in conjunction with the B3LYP functional, have been performed to calculate the vertical excitation energies, which correspond to the absorption maxima (λmax). These calculations help in assigning the nature of the electronic transitions, which are typically found to be of π→π* character, involving the delocalized electron system of the acridine core and the phenyl substituent. The amino group at the C9 position acts as an electron-donating group, influencing the energy of the molecular orbitals and thus the absorption and emission wavelengths.

For a more accurate description of excited states, especially in cases where static correlation is important or for studying conical intersections and photochemical reaction pathways, more advanced ab initio methods are employed. Methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2 or MS-CASPT2) provide a higher level of theory.

While specific CASSCF/CASPT2 studies on 9-amino-2-phenylacridine are not extensively documented in publicly accessible literature, these methods are the gold standard for complex photochemical systems. For the parent acridine molecule, such calculations have been used to investigate the characters of low-lying singlet and triplet excited states, including n→π* and π→π* transitions. These high-level calculations are crucial for accurately describing the potential energy surfaces and understanding the mechanisms of fluorescence and intersystem crossing.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity.

For 9-amino-2-phenylacridine, the HOMO is typically localized over the electron-rich acridine ring and the amino group, reflecting its electron-donating character. The LUMO, on the other hand, is generally distributed over the electron-deficient acridine ring system. The phenyl substituent also participates in the delocalized π-system of both the HOMO and LUMO. The HOMO-LUMO energy gap is directly related to the energy of the lowest electronic transition and influences the molecule's color and photophysical behavior.

Table 2: Representative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.5 to -6.0 | Localized on the acridine core and amino group |

| LUMO | -1.8 to -2.2 | Distributed over the acridine ring system |

| HOMO-LUMO Gap | 3.5 to 4.0 | Corresponds to the first major electronic transition |

Note: These values are typical for substituted acridines and are sensitive to the computational method and solvent model used.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In 9-amino-2-phenylacridine, the MEP map would show the most negative potential localized around the nitrogen atom of the acridine ring, indicating its basicity and susceptibility to protonation. The region around the amino group would also exhibit a negative potential. In contrast, the hydrogen atoms of the amino group and the aromatic rings would show regions of positive potential. These maps are useful in understanding intermolecular interactions, such as hydrogen bonding and stacking interactions with biological macromolecules like DNA.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time, often in the presence of a solvent or a biological macromolecule.

MD simulations for acridine derivatives have been particularly useful in studying their interactions with DNA. Although specific MD studies focusing solely on 9-amino-2-phenylacridine are not widely reported, simulations on similar compounds show that the planar acridine ring intercalates between the base pairs of the DNA double helix. The substituents on the acridine ring, such as the phenyl and amino groups, play a crucial role in the stability and specificity of this binding. These simulations can provide detailed information on the binding free energy, the specific hydrogen bonding interactions, and the conformational changes in both the acridine derivative and the DNA upon binding. Such studies are vital for understanding the mechanism of action of acridine-based drugs.

Ligand-Macromolecule Complex Stability Analysis

The stability of the complex formed between a ligand like 9-amino-2-phenylacridine and a biological macromolecule (such as DNA or a protein) is a key determinant of its biological efficacy. Molecular dynamics (MD) simulations are a powerful tool used to assess this stability. mdpi.comdigitellinc.com These simulations model the atomic-level movements and interactions of the complex over time, providing insights into its dynamic behavior and the strength of the interactions holding it together.

Studies on related acridine derivatives have shown that their complexes with macromolecules like DNA can be stable. tandfonline.com The stability is often governed by a combination of forces, including hydrogen bonding and van der Waals interactions. tandfonline.com For instance, in the interaction of 9-phenylacridine (B188086) with DNA, the binding was found to be spontaneous and exothermic, indicating a stable complex formation. tandfonline.com The binding constant for this interaction was on the order of 10³ M⁻¹, with a binding stoichiometry of 1:4 (one ligand molecule per four DNA base pairs). tandfonline.com Such studies help in quantifying the affinity and stability of the ligand-macromolecule complex.

Conformational Changes and Binding Mode Refinement

Upon binding to a macromolecule, both the ligand and the macromolecule can undergo conformational changes to achieve an optimal fit. Computational methods are employed to study these changes and refine the binding mode. This process is crucial for understanding the precise mechanism of interaction.

For acridine derivatives, the planar acridine ring is known to intercalate between the base pairs of DNA. ijper.orgjscimedcentral.com This intercalation can cause significant conformational changes in the DNA structure, such as unwinding of the helix. Computational studies can model these changes and help in refining the exact orientation and position of the ligand within the binding site. Techniques like molecular docking followed by molecular dynamics simulations can provide a detailed picture of the binding mode and any associated conformational adjustments. elifesciences.orgnih.gov

Docking Studies for Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or DNA. nih.govnanobioletters.com This method is instrumental in identifying potential binding sites and understanding the key interactions that stabilize the complex.

DNA Binding Site Prediction

Acridine derivatives are well-known for their ability to bind to DNA, often by intercalation. tandfonline.comnih.gov Molecular docking studies are frequently used to predict the specific sites on the DNA molecule where these compounds are most likely to bind. nih.govprinceton.edunih.govscienceopen.com These studies can help identify preferences for certain DNA sequences (e.g., GC-rich regions) and predict the geometry of the intercalation complex.

For example, a study on 9-amino-[N-(2-dimethylamino)propyl]acridine-4-carboxamide complexed with d(CGTACG)₂ revealed a complex intercalation involving four DNA duplexes. nih.gov Such detailed structural information, often complemented by computational predictions, is vital for understanding the DNA-binding properties of these molecules. nih.gov

Enzyme Active Site Docking

Besides DNA, enzymes are also important targets for acridine derivatives. Molecular docking can be used to predict how these compounds might bind to the active site of an enzyme, potentially inhibiting its function. mdpi.comnih.gov